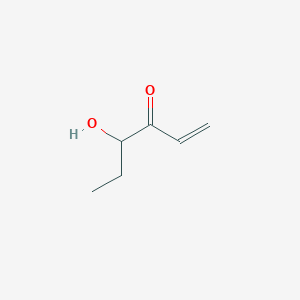
4-Hydroxyhex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyhex-1-en-3-one is an organic compound with the molecular formula C6H10O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyhex-1-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde and acetone, followed by a selective reduction of the resulting product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxohex-1-en-3-one or 4-oxohexanoic acid.
Reduction: Formation of 4-hydroxyhexan-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxyhex-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy ketones.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxyhex-1-en-3-one exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate for enzymes that catalyze oxidation or reduction processes. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or other catalytic systems.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyhexan-3-one: Similar structure but lacks the double bond.
4-Hydroxy-3-methoxybenzaldehyde: Contains a methoxy group and an aromatic ring.
Hex-4-en-3-one: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Hydroxyhex-1-en-3-one is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
22082-45-7 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-hydroxyhex-1-en-3-one |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3,6,8H,1,4H2,2H3 |
InChI Key |
ZWFSKVZACXTELI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















